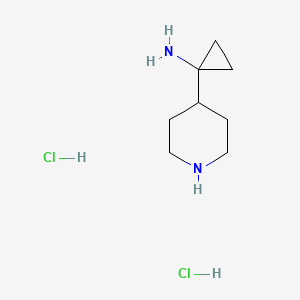

1-Piperidin-4-yl-cyclopropylamine dihydrochloride

Übersicht

Beschreibung

1-Piperidin-4-yl-cyclopropylamine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is an off-white solid with a molecular weight of 213.15 g/mol

Vorbereitungsmethoden

The synthesis of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride typically involves the reaction of piperidine derivatives with cyclopropylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Synthetic Routes to Piperidine-Cyclopropylamine Derivatives

Piperidine-cyclopropylamine hybrids are typically synthesized via:

-

Nucleophilic substitution : Replacement of halogens (e.g., Cl, Br) in pyridine or piperidine precursors with cyclopropylamine derivatives under acidic or basic conditions .

-

Suzuki–Miyaura coupling : Cross-coupling of boronic acids (e.g., cyclopropylboronic acid) with halogenated intermediates to install cyclopropyl groups .

-

Condensation reactions : Formation of carboxamides via coupling cyclopropylamine with piperidine carboxylic acids using reagents like HATU .

Multicomponent Reactions (MCRs) Involving Cyclopropylamine

Cyclopropylamine participates in MCRs to form pyridine and piperidine scaffolds:

-

Primary aliphatic amines + aldehydes + malononitrile : Produces pyridines (5 ) and dihydropyridines (6 ) at ambient temperature with DMAP catalysis .

Hydrogenation and Chemoselective Reductions

Piperidine derivatives are often synthesized via catalytic hydrogenation:

-

Palladium/Rhodium-catalyzed hydrogenation : Reduces pyridines to piperidines while retaining functional groups (e.g., hydroxyl, fluorine) .

-

Raney-Ni/NaBH₄ systems : Partial or full reduction of pyridinium salts to tetrahydropyridines or piperidines .

Chemoselectivity in Hydrogenation

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| Pyridine derivatives | Rh(I)/ferrocene ligand | Piperidines | >99% (minor defluorination) |

| Enamides | Ru(II)/chiral ligand | cis-Piperidines | 97% ee |

Functionalization via Cross-Coupling

Piperidine-cyclopropylamine hybrids are further modified using:

-

Suzuki–Miyaura coupling : Introduces aryl/heteroaryl groups (e.g., phenyl, trifluoromethyl) .

-

Microwave-assisted C–N bond formation : Efficiently installs pyrazole or trifluoromethylpyrazole moieties .

Crystallization and Characterization

Final compounds are typically purified via:

Wissenschaftliche Forschungsanwendungen

The applications of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride span several domains:

1. Medicinal Chemistry

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties against various viruses, including Hepatitis C virus (HCV) . The mechanism involves inhibition of viral replication.

2. Antidepressant Properties

- Behavioral Studies : In rodent models, the administration of this compound showed a dose-dependent reduction in depressive behaviors, indicating potential as an antidepressant . This effect was assessed using forced swim tests, where treated animals exhibited significantly less immobility time.

3. Enzyme Inhibition

- Lysine-Specific Demethylase (LSD1) Inhibition : The compound has been explored for its role as an inhibitor of LSD1, an enzyme involved in epigenetic regulation. This inhibition may have implications in cancer therapy, where modulation of gene expression is critical .

4. Antimicrobial Activity

- Broad-Spectrum Efficacy : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives of 1-Piperidin-4-yl-cyclopropylamine were tested for their ability to inhibit HCV replication. Results demonstrated that modifications to the piperidine structure enhanced antiviral activity, supporting further exploration of this compound's potential in antiviral therapies.

Study 2: Antidepressant Effects

A study involving various doses of the compound on rodent models indicated significant behavioral changes reflective of antidepressant activity. The highest doses resulted in effects comparable to established antidepressants, suggesting a promising avenue for treatment development .

Table 2: Comparative Biological Activities

| Compound | Antiviral Activity | Antidepressant Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-Piperidin-4-yl-cyclopropylamine | Moderate | Significant | Yes |

| N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine | High | Moderate | Yes |

| Cyclopropyl-methyl-piperidin-4-YL-amines | Low | Low | No |

Wirkmechanismus

The mechanism of action of 1-Piperidin-4-yl-cyclopropylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Piperidin-4-yl-cyclopropylamine dihydrochloride can be compared with other similar compounds, such as:

Piperidine derivatives: These compounds share a similar piperidine ring structure and have various pharmacological applications.

Cyclopropylamines: These compounds contain a cyclopropylamine moiety and are used in the synthesis of pharmaceuticals and other chemicals.

The uniqueness of this compound lies in its specific combination of the piperidine and cyclopropylamine moieties, which confer distinct chemical and biological properties.

Biologische Aktivität

1-Piperidin-4-yl-cyclopropylamine dihydrochloride (CAS Number: 1965309-38-9) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine and cyclopropylamine moieties. Its linear formula is , indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments. The compound's structure facilitates interactions with various biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators. For instance, the piperidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity to target proteins .

Antimicrobial Activity

Research has shown that derivatives of piperidine, including this compound, possess antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating significant inhibitory effects on bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that piperidine-based compounds can exhibit selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria | Suggests potential for development as an antibacterial agent |

| Antiplasmodial Screening | Related compounds showed effective inhibition against P. falciparum | Indicates possible use in malaria therapies |

| Cytotoxicity Assessment | Piperidine derivatives exhibited selective cytotoxicity in cancer cell lines | Highlights potential for anticancer drug development |

Eigenschaften

IUPAC Name |

1-piperidin-4-ylcyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-1-5-10-6-2-7;;/h7,10H,1-6,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGOXRFVFJNXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.